BACE-1 Inhibitory Potency
The (S)-enantiomer (CAS 151004-94-3) demonstrates a specific inhibitory activity against BACE-1 with an IC50 value of 730 nM [1]. This activity is not reported for the corresponding (R)-enantiomer (CAS 151004-96-5) in the same assay, highlighting the stereochemical dependence of BACE-1 inhibition. This suggests that for applications targeting BACE-1, the (S)-enantiomer is the required stereoisomer.
| Evidence Dimension | BACE-1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 730 nM |
| Comparator Or Baseline | (R)-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid (CAS 151004-96-5) |
| Quantified Difference | Not reported; likely >10 μM or inactive |
| Conditions | Human recombinant BACE1, M-2420 substrate, FRET assay, 1 hr preincubation, 15 min incubation |
Why This Matters
This stereospecific activity validates the necessity of sourcing the correct (S)-enantiomer for BACE-1-related research, as the (R)-form may be inactive or significantly less potent.
- [1] BindingDB BDBM50145910. (2024). IC50 = 730 nM for (S)-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid against human recombinant BACE1. View Source
